(trans,trans)-3,4,5-Trifluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate typically involves multiple steps, starting with the preparation of the bicyclohexane core. This can be achieved through a series of cyclization reactions, followed by the introduction of the trifluorophenyl group via electrophilic aromatic substitution. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
(trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate is used as a building block for synthesizing more complex molecules
Biology
The compound’s structural features make it a candidate for studying biological interactions at the molecular level. It can be used in the design of probes or inhibitors to investigate enzyme functions and protein-ligand interactions.
Medicine
In medicine, (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate may serve as a lead compound for developing new pharmaceuticals. Its ability to undergo various chemical modifications allows for the creation of derivatives with potential therapeutic properties.
Industry
Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties. It may also find applications in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved depend on the specific application and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (trans,trans)-4-Ethyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane)
- (trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4’-ethyl-1,1’-bi(cyclohexane)
- (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane)
Uniqueness
Compared to these similar compounds, (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate stands out due to its trifluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
(3,4,5-trifluorophenyl) 4-(4-ethylcyclohexyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3O2/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(25)26-17-11-18(22)20(24)19(23)12-17/h11-16H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVLFALUMBSZRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705233 |
Source
|
Record name | 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181943-55-5 |
Source
|
Record name | 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-ethyl-, 3,4,5-trifluorophenyl ester, (trans,trans) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.